7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
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Overview
Description
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5BrO4S and its molecular weight is 265.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Potential
Research has identified derivatives of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid as potential anticonvulsants. A study synthesized ethyl 7-({2-[(substituted)carbonyl]hydrazino}carbonyl)-2,3-dihydrothieno [3,4-b][1,4]dioxine-5-carboxylates and their thiosemicarbazide counterparts, which exhibited significant protection against induced convulsions in both maximal electroshock-induced seizures and pentylenetetrazole-induced convulsion models, with naphthyloxy-substituted derivatives showing a very good response (Kulandasamy et al., 2010).
Solid-State Characterization and Applications
Another study focused on the solid-state characterization of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid), a comonomer used to introduce hydrophilicity into copolymers synthesized from 3,4-ethylenedioxythiophene (EDOT) derivatives. By characterizing the crystal structure and physical properties, the study aimed to enhance its applicability in various domains (Subramanian et al., 2019).
Synthesis of CCR5 Antagonist
The compound also served as a precursor in synthesizing an orally active CCR5 antagonist, demonstrating the versatility of this compound in medicinal chemistry synthesis pathways. The described method highlighted a practical approach to synthesizing the antagonist, emphasizing the compound's utility in drug development (Ikemoto et al., 2005).
Electrocatalytic and Electrochromic Applications
Studies have also explored the use of derivatives of this compound in the synthesis of electrocatalytic and electrochromic materials. By incorporating these derivatives into polymers, researchers aim to develop advanced materials for biosensors and other electronic applications, highlighting the compound's significance in materials science and engineering (Akpinar et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4S/c8-6-4-3(11-1-2-12-4)5(13-6)7(9)10/h1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIURUSHZGLZLSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594641 |
Source
|
Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-63-6 |
Source
|
Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.